

# TK-642: A Technical Guide to In Vitro and In Vivo Stability

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## Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675

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This technical guide provides a comprehensive overview of the in vitro and in vivo stability of **TK-642**, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). **TK-642** has emerged as a promising lead compound for cancer therapy, particularly for esophageal cancer. This document summarizes key stability data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

## Core Data Summary

The following tables provide a consolidated view of the quantitative in vitro and in vivo stability and activity data for **TK-642**.

## In Vitro Data

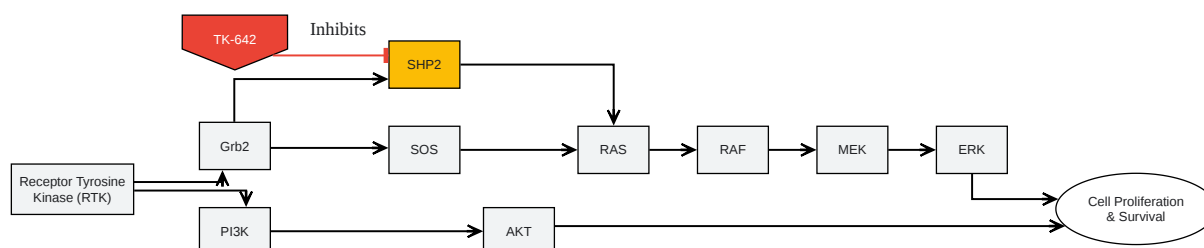
Parameter	Value	Cell Line/System	Reference
SHP2WT IC50	2.7 nmol/L	Biochemical Assay	[1][2][3]
Cell Proliferation IC50	5.73 µmol/L	KYSE-520 (Esophageal Cancer)	[1][2]
Mechanism of Action	Allosteric SHP2 Inhibitor	-	[1][2]
Binding Site	"Tunnel" Allosteric Site	Dual Inhibition Assay & Docking	[1][2]

## In Vivo Data (Mouse Models)

Parameter	Value	Model System	Reference
Oral Bioavailability (F)	42.5%	Mouse	[1][2]
Half-life (t1/2)	2.47 hours	Mouse	[1][2]
Anti-Tumor Efficacy (T/C)	83.69%	KYSE-520 Xenograft	[1][2]

## Signaling Pathway and Mechanism of Action

**TK-642** functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. By binding to a "tunnel" allosteric site, **TK-642** stabilizes SHP2 in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing downstream signaling through the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.



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**Caption:** TK-642 Inhibition of the SHP2-Mediated Signaling Pathway.

## Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the stability and activity of SHP2 inhibitors like **TK-642**.

### In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.



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**Caption:** Workflow for In Vitro Metabolic Stability Assay.

Protocol:

- Preparation: A stock solution of **TK-642** is prepared in a suitable solvent (e.g., DMSO). Pooled liver microsomes (from human or other species) are thawed on ice.

- Incubation: **TK-642** is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.
- Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining **TK-642**.
- Data Analysis: The natural logarithm of the percentage of **TK-642** remaining is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

## Plasma Stability Assay

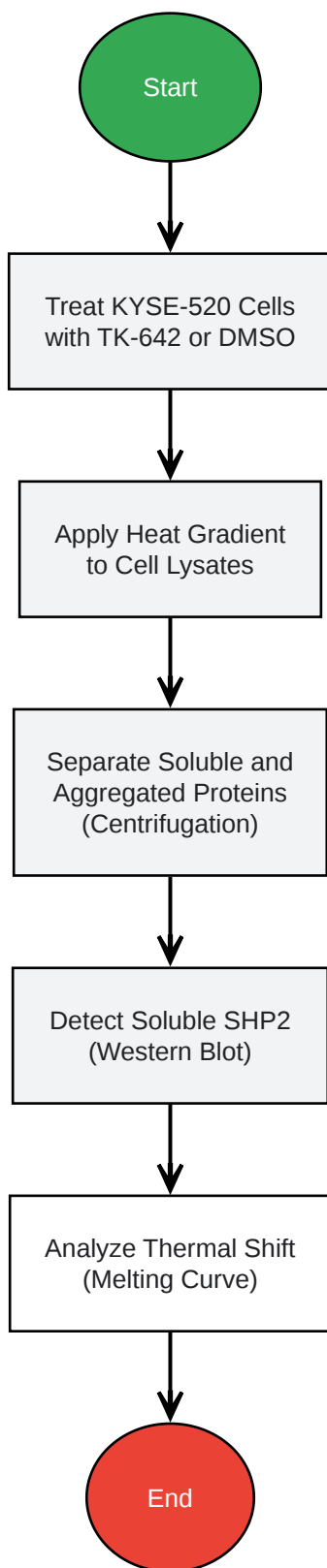
This assay determines the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes.

Protocol:

- Preparation: **TK-642** is added to plasma from the desired species (e.g., human, mouse).
- Incubation: The mixture is incubated at 37°C.
- Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
- Quenching: The reaction is terminated by the addition of an organic solvent like acetonitrile.
- Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the remaining **TK-642**.
- Data Analysis: The percentage of **TK-642** remaining at each time point is calculated relative to the 0-minute sample to determine the compound's half-life in plasma.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.



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**Caption:** Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

- Cell Treatment: KYSE-520 cells are treated with **TK-642** or a vehicle control (DMSO) for a specified period.
- Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.
- Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
- Detection: The amount of soluble SHP2 protein in the supernatant is quantified, typically by Western blotting.
- Analysis: A melting curve is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of **TK-642** indicates target engagement and stabilization.

## In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

- Cell Implantation: Human esophageal cancer cells (KYSE-520) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into treatment and control groups. The treatment group receives oral administration of **TK-642** at a specified dose and schedule. The control group receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.

- **Endpoint Analysis:** At the end of the study, the tumors are excised and weighed. The tumor growth inhibition, expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group), is calculated to determine efficacy.

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## References

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